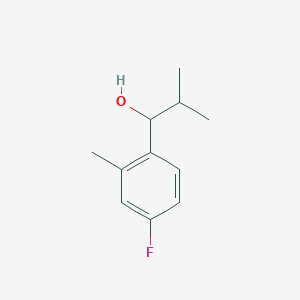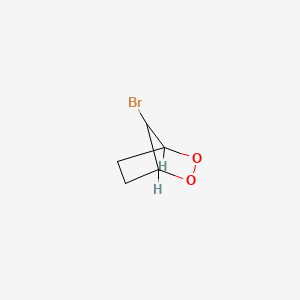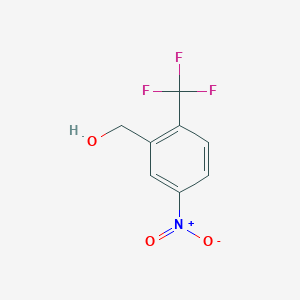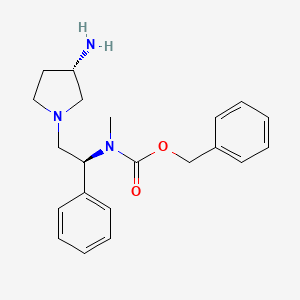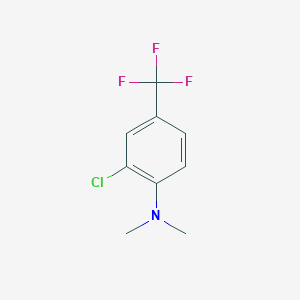
5-(3-Methoxyphenoxy)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxyphenoxy)pentanoic acid is an organic compound with the molecular formula C12H16O4 It is characterized by a methoxyphenyl group attached to a pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenoxy)pentanoic acid typically involves the reaction of 3-methoxyphenol with pentanoic acid derivatives under specific conditions. One common method includes the esterification of 3-methoxyphenol with pentanoic acid chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methoxyphenoxy)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
5-(3-Methoxyphenoxy)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(3-Methoxyphenoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valeric acid: A straight-chain saturated fatty acid with five carbon atoms.
Pentanoic acid: Another straight-chain fatty acid with similar properties.
3-Methoxyphenol: A phenolic compound with a methoxy group attached to the aromatic ring.
Uniqueness
5-(3-Methoxyphenoxy)pentanoic acid is unique due to the presence of both a methoxyphenyl group and a pentanoic acid chain.
Propriétés
Numéro CAS |
87411-41-4 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
5-(3-methoxyphenoxy)pentanoic acid |
InChI |
InChI=1S/C12H16O4/c1-15-10-5-4-6-11(9-10)16-8-3-2-7-12(13)14/h4-6,9H,2-3,7-8H2,1H3,(H,13,14) |
Clé InChI |
OVEBFEKAVJPMSX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


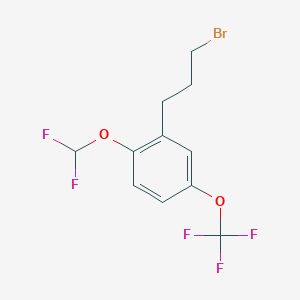
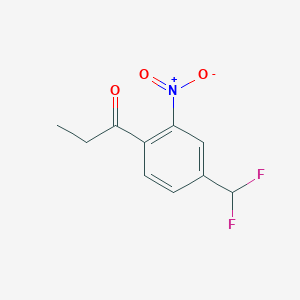




![1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine](/img/structure/B14050831.png)
